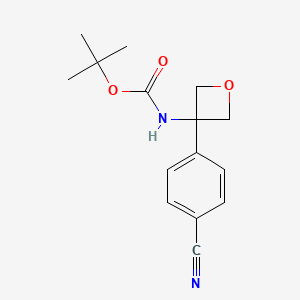

3-Boc-amino-3-(4-cyanophenyl)oxetane

Description

Properties

IUPAC Name |

tert-butyl N-[3-(4-cyanophenyl)oxetan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-14(2,3)20-13(18)17-15(9-19-10-15)12-6-4-11(8-16)5-7-12/h4-7H,9-10H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGQPIIEGFSXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Boc-amino-3-(4-cyanophenyl)oxetane

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of tert-Butyl N-[3-(4-cyanophenyl)oxetan-3-yl]carbamate, a compound of increasing interest in medicinal chemistry. Oxetane motifs are recognized for their ability to improve key drug-like properties, such as aqueous solubility and metabolic stability, making a thorough characterization of this building block essential for its effective application in drug discovery and development.[1] This document details the identity, thermal properties, solubility, lipophilicity, and acidity of the title compound, presenting both experimentally derived data and validated analytical methodologies. The protocols are described with a focus on the underlying scientific principles, offering researchers and drug development professionals a robust framework for their own investigations.

Introduction: The Strategic Value of Substituted Oxetanes in Drug Design

The oxetane ring, a four-membered heterocycle containing an oxygen atom, has emerged as a valuable scaffold in modern medicinal chemistry.[1] Its unique structural and electronic properties—compactness, polarity, and a strained ring system—allow it to serve as a versatile surrogate for less favorable groups like gem-dimethyl or carbonyl moieties.[1] The incorporation of an oxetane can lead to significant improvements in a molecule's physicochemical profile, including enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability.[1]

The subject of this guide, 3-Boc-amino-3-(4-cyanophenyl)oxetane, combines this advantageous heterocyclic core with functionalities pivotal for further chemical elaboration. The Boc-protected amine offers a stable, yet readily deprotectable handle for amide bond formation, while the cyanophenyl group provides a site for a range of chemical transformations or can act as a key pharmacophoric element. Understanding the fundamental physicochemical properties of this molecule is paramount for its rational incorporation into novel therapeutic agents, enabling precise control over the resulting candidates' drug-like characteristics.[2][3] This guide establishes a foundational dataset and the methodologies required to assess these critical parameters.

Compound Identity and Core Structural Features

A definitive confirmation of a compound's identity is the bedrock of any physicochemical characterization. All subsequent data relies on the purity and verified structure of the analyte.

| Identifier | Value | Source |

| Compound Name | tert-Butyl N-[3-(4-cyanophenyl)oxetan-3-yl]carbamate | Moldb[4] |

| Synonyms | This compound | |

| CAS Number | 1158098-77-1 | Moldb[4] |

| Molecular Formula | C₁₅H₁₈N₂O₃ | Moldb[4] |

| Molecular Weight | 274.32 g/mol | Moldb[4] |

| Purity | ≥ 95% (Typically assessed by HPLC/LC-MS) | Moldb[4] |

Table 1: Key Identifiers for this compound.

The structure combines a polar oxetane ring with a more lipophilic Boc-protected amine and a cyanophenyl group. This amphipathic nature will directly influence its solubility and partitioning behavior.

Thermal Properties: Melting Point and Decomposition

The melting point (Tₘ) is a critical indicator of a crystalline solid's purity and identity. Differential Scanning Calorimetry (DSC) is the preferred method for this determination due to its high precision and ability to detect thermal events like decomposition.[5][6]

Rationale for Method Selection: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] When a sample melts, it absorbs heat without changing its temperature (a phenomenon known as the latent heat of fusion), resulting in a distinct endothermic peak on the DSC thermogram.[6] The onset temperature of this peak is recorded as the melting point.[7] This technique is superior to traditional capillary methods as it provides more accurate and reproducible data, and can also reveal information about polymorphism, solvation, and thermal stability.[6][7]

Experimental Protocol: Melting Point Determination by DSC

-

Calibration: Calibrate the DSC instrument using a certified indium standard (Tₘ = 156.6 °C).[7]

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed pan as the reference.[7]

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a controlled rate of 2-5 °C/min under a nitrogen atmosphere (50 mL/min).[7]

-

-

Data Analysis: Record the heat flow versus temperature. The melting point is determined as the onset temperature of the primary endothermic peak.

Causality Note: A slow heating rate (e.g., 2 °C/min) is crucial for ensuring thermal equilibrium within the sample, which allows for a sharp, well-defined melting peak and an accurate Tₘ determination.[7][8]

Aqueous Solubility

Aqueous solubility is a cornerstone of drug development, profoundly impacting absorption and bioavailability.[2] For preclinical assessment, determining the thermodynamic equilibrium solubility provides the most reliable data. The shake-flask method is considered the "gold standard" for this measurement.[9][10]

Rationale for Method Selection: Shake-Flask Method

The shake-flask method directly measures the concentration of a compound in a saturated solution after it has reached equilibrium with an excess of the solid material.[9][11] This approach determines the thermodynamic solubility, which is a more accurate and relevant measure for biopharmaceutical purposes than kinetic solubility, which can overestimate the true value due to the formation of supersaturated solutions.[9][11]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask

-

Medium Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the PBS buffer. Ensure enough solid is present so that it remains undissolved at equilibrium.[9]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge or filter the aliquot (e.g., using a 0.45 µm filter) to remove any remaining microparticulates.[12]

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Create a calibration curve using standards of known concentrations to ensure accurate quantification.[11]

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced LogP is often essential for oral bioavailability. While the shake-flask method can be used, a reversed-phase HPLC (RP-HPLC) method offers a faster and more efficient alternative for estimation.[13][14]

Rationale for Method Selection: RP-HPLC for LogP Estimation

RP-HPLC methods for LogP determination are based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) correlates with its lipophilicity.[15] By measuring the retention factor (k) of the analyte under different mobile phase compositions (typically varying ratios of an organic solvent and water), one can extrapolate to find the retention factor in 100% aqueous mobile phase (log kₒ). This log kₒ value is shown to correlate well with the LogP value determined by the shake-flask method. This technique requires less compound, is less sensitive to impurities, and is much faster than the traditional shake-flask method.[14]

Experimental Protocol: LogP Estimation by RP-HPLC

-

System Setup: Use a C18 analytical column with a mobile phase consisting of methanol (or acetonitrile) and water.

-

Reference Standards: Prepare solutions of a series of reference compounds with known LogP values that bracket the expected LogP of the analyte.

-

Isocratic Elution:

-

Perform a series of isocratic runs for both the reference compounds and the test compound using different methanol/water ratios (e.g., 80:20, 70:30, 60:40, 50:50).

-

For each run, calculate the retention factor k = (tᵣ - t₀) / t₀, where tᵣ is the retention time of the compound and t₀ is the column dead time.

-

-

Data Analysis:

-

For each compound, plot log k against the percentage of organic solvent in the mobile phase.

-

Extrapolate the linear regression to 0% organic solvent (100% water) to determine the y-intercept, which is log kₒ.

-

Create a calibration curve by plotting the known LogP values of the reference standards against their determined log kₒ values.

-

-

LogP Estimation: Use the log kₒ value of this compound and the calibration curve to determine its estimated LogP.

Ionization Constant (pKa)

The acid dissociation constant (pKa) defines the extent of a compound's ionization at a given pH.[16] This property is crucial as it influences solubility, permeability, and receptor binding. For this compound, the Boc-protected amine is non-basic. The most relevant pKa would be associated with the potential protonation of the oxetane oxygen, which is expected to be very weakly basic (highly negative pKa), or potential acidic protons if any were present. Given the structure, significant ionization within the physiological pH range is not expected. However, a full characterization would involve confirming this.

Rationale for Method Selection: Potentiometric Titration

For compounds with a measurable pKa in the aqueous range, potentiometric titration is a highly accurate method.[16] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the midpoint of the resulting titration curve.[16] Spectrophotometric methods can also be used if the compound possesses a chromophore that changes absorbance upon ionization.[16]

Expert Insight: For this compound, the lack of a strongly acidic or basic functional group suggests that its ionization state will not change significantly across the typical physiological pH range of 1 to 8. Therefore, its properties are likely to be pH-independent in this range. A pKa determination might be of lower priority unless specific formulation conditions (e.g., highly acidic or basic) are being considered. Estimating pKa based on the functional groups present is often sufficient for initial assessment.[17][18]

Integrated Physicochemical Workflow and Data Summary

A logical workflow ensures that foundational data is secured before proceeding to more complex characterizations.

Caption: Workflow for Physicochemical Characterization.

Summary of Physicochemical Properties

| Property | Methodology | Expected Outcome/Significance |

| Melting Point (Tₘ) | Differential Scanning Calorimetry (DSC) | A sharp, defined melting point indicates high purity. Provides a key physical identifier. |

| Aqueous Solubility | Shake-Flask (pH 7.4) | Quantifies the maximum dissolved concentration. Critical for predicting oral absorption. |

| Lipophilicity (LogP) | RP-HPLC Estimation | Measures the partitioning between aqueous and lipid phases. Key for membrane permeability and ADME properties. |

| Ionization (pKa) | Potentiometric Titration / Estimation | Determines the charge state at different pH values. Expected to be largely neutral in the physiological range. |

Table 2: Summary of Key Physicochemical Characterization Parameters.

Conclusion

The systematic characterization of this compound reveals a molecule with a distinct physicochemical profile governed by its unique combination of a polar oxetane ring and lipophilic aromatic and protecting groups. The methodologies outlined in this guide provide a robust, validated framework for determining its melting point, solubility, lipophilicity, and ionization state. This foundational knowledge is indispensable for medicinal chemists and drug development scientists, enabling the rational design of new chemical entities and facilitating the optimization of their pharmacokinetic and pharmacodynamic properties.

References

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evalu

- How To Determine PKA Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. (2017). ScienceDirect.

- Measuring the Melting Point. (2023). Westlab Canada.

- Physicochemical characterization of small drug molecules by capillary electrophoresis. ITQB.

- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF.

- How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor.

- Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (1993). PubMed.

- Determination of aqueous solubility by heating and equilibr

- A review of methods for solubility determination in biopharmaceutical drug characterization. (2014).

- assessment of reverse - phase. ECETOC.

- Impact of physicochemical profiling for rational approach on drug discovery. (2014). PubMed.

- Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023). The University of East Anglia.

-

Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PMC - PubMed Central. [Link]

- The pKa in Organic Chemistry. Chemistry Steps.

- Physicochemical Principles Driving Small Molecule Binding to RNA. (2024). bioRxiv.

- Differential scanning calorimetry. (2016). CureFFI.org.

- How Does DSC Measure Melting Point (Tm)? (2025). Chemistry For Everyone - YouTube.

- Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry | ACS Central Science. (2017).

- experiment (1) determination of melting points. (2021). SlideShare.

- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry.

- Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.

- TERT-BUTYL 4-CYANOPHENYLCARBAM

- Boc-(R)-3-amino-3-(4-cyanophenyl)propionic acid. Chem-Impex.

- 1158098-77-1 | tert-Butyl N-[3-(4-cyanophenyl)

- Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO.

- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). NIH.

- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-cyanophenyl)propanoic acid | C15H18N2O4. PubChem.

- Boc-(S-3-amino-3-(4-cyanophenyl)propionic acid. Chem-Impex.

- 3-Boc-Amino Oxetane-3-Carboxylic Acid

- Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central.

- 3-Amino-3-(3-chlorophenyl)oxetane hydrochloride. SynHet.

- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid. PubChem.

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1158098-77-1 | tert-Butyl N-[3-(4-cyanophenyl)oxetan-3-yl]carbamate - Moldb [moldb.com]

- 5. Differential scanning calorimetry [cureffi.org]

- 6. m.youtube.com [m.youtube.com]

- 7. scielo.br [scielo.br]

- 8. westlab.com [westlab.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. ecetoc.org [ecetoc.org]

- 15. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. organicchemistrytutor.com [organicchemistrytutor.com]

- 18. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

The Ascendant Role of 3-Amino-3-Aryloxetanes in Modern Drug Discovery: A Technical Guide

Foreword: Unlocking New Dimensions in Chemical Space

For the discerning researcher in drug development, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a perpetual endeavor. Traditional flat, aromatic structures, while historically fruitful, often present challenges in solubility, metabolic stability, and target selectivity. The strategic incorporation of three-dimensional motifs has emerged as a powerful approach to navigate these hurdles and unlock new, promising chemical space. Among these motifs, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique conformational constraints and its ability to act as a polar, low-molecular-weight surrogate for commonly used functional groups.[1][2]

This technical guide delves into the burgeoning field of substituted 3-amino-3-aryloxetanes, a class of compounds demonstrating immense potential across various therapeutic areas. We will explore their synthesis, dissect their structure-activity relationships (SAR), and provide detailed protocols for their biological evaluation. This document is intended not as a rigid set of instructions, but as a comprehensive resource to empower researchers to harness the transformative potential of this exciting molecular scaffold.

The Oxetane Moiety: A Paradigm Shift in Bioisosteric Replacement

The strategic replacement of one functional group with another that possesses similar physical or chemical properties, a concept known as bioisosterism, is a cornerstone of modern medicinal chemistry.[3][4] The oxetane ring has proven to be a particularly versatile bioisostere, offering a compelling alternative to gem-dimethyl and carbonyl groups.[1] The incorporation of this strained four-membered ring can profoundly influence a molecule's properties:

-

Enhanced Solubility and Reduced Lipophilicity: The inherent polarity of the ether oxygen within the oxetane ring can significantly improve aqueous solubility, a critical parameter for drug absorption and distribution.

-

Improved Metabolic Stability: The substitution of metabolically labile groups, such as a benzophenone's carbonyl, with a more robust 3,3-diaryloxetane can lead to enhanced metabolic stability and a more favorable pharmacokinetic profile.[1]

-

Increased sp³ Character: Moving away from flat, sp²-hybridized systems towards more three-dimensional sp³-rich scaffolds can improve binding affinity and selectivity for protein targets.[1]

The 3-amino-3-aryloxetane core, in particular, has emerged as a promising isostere for the ubiquitous benzamide functional group, which is present in over 100 approved drugs.[5] This bioisosteric relationship forms a central theme of our exploration.

Navigating the Synthetic Landscape: The Genesis of 3-Amino-3-Aryloxetanes

The efficient and versatile synthesis of substituted 3-amino-3-aryloxetanes is paramount to their exploration in drug discovery programs. While several methods for oxetane synthesis exist, a particularly effective and modern approach for accessing the target scaffold involves a defluorosulfonylation reaction.

Key Synthetic Strategy: Defluorosulfonylation of Oxetane Sulfonyl Fluorides

A robust method for the construction of the C-N bond in 3-amino-3-aryloxetanes is the reaction of bench-stable oxetane sulfonyl fluoride reagents with a diverse range of primary and secondary amines.[5] This approach offers several advantages, including broad substrate scope and applicability to late-stage functionalization of complex molecules.

Experimental Protocol: Synthesis of a Model N-aryl-3-amino-3-phenyloxetane

Objective: To synthesize N-phenyl-3-phenyloxetan-3-amine as a representative example of the target scaffold.

Materials:

-

3-Phenyl-oxetane-3-sulfonyl fluoride

-

Aniline

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 3-phenyl-oxetane-3-sulfonyl fluoride (1.0 eq) in dry DCM (0.1 M) under a nitrogen atmosphere, add aniline (1.2 eq) and TEA (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-phenyl-3-phenyloxetan-3-amine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Activity and Structure-Activity Relationships (SAR)

The true value of the 3-amino-3-aryloxetane scaffold lies in its ability to modulate biological activity. Here, we will explore its application as a benzamide bioisostere and its potential as an inhibitor of key enzyme families.

3-Amino-3-Aryloxetanes as Superior Benzamide Bioisosteres

As previously mentioned, the 3-amino-3-aryloxetane motif has been investigated as a bioisostere for benzamides.[5] Matched molecular pair analysis has revealed several advantages of this substitution:

-

Enhanced Aqueous Solubility: The oxetane-containing analogues consistently demonstrate superior aqueous solubility compared to their benzamide counterparts.[5]

-

Improved Chemical Stability: The amino-oxetane motif exhibits remarkable stability across a range of acidic and basic conditions.[5]

-

Favorable Lipophilicity and Metabolic Stability: Desirable properties such as a low LogD and high metabolic stability are often maintained or improved upon replacing a benzamide with a 3-amino-3-aryloxetane.[5]

-

Increased Three-Dimensionality: X-ray crystallography and DFT calculations have shown that amino-oxetanes adopt a more three-dimensional conformation than the relatively planar benzamides.[5] This can lead to improved interactions with target proteins.

Table 1: Comparative Physicochemical Properties of a Benzamide and its 3-Amino-3-Aryloxetane Bioisostere

| Compound | Structure | Aqueous Solubility (µg/mL) | LogD (pH 7.4) | Metabolic Stability (t½, min) |

| Benzamide Analog | R-CO-NH-Ar | Lower | Higher | Variable |

| Amino-Oxetane Analog | R-(3-aryloxetan-3-yl)-NH-Ar | Higher | Lower | Generally Improved |

Note: The data presented here is a generalized representation based on the findings reported in the cited literature.[5] Actual values will vary depending on the specific substituents (R and Ar).

Potential as Kinase Inhibitors

The unique structural features of 3-amino-3-aryloxetanes make them attractive candidates for the development of protein kinase inhibitors. The nitrogen atom can act as a hydrogen bond donor or acceptor, while the aryl group can engage in hydrophobic or pi-stacking interactions within the ATP-binding pocket of kinases. The oxetane ring itself can influence the overall conformation and physicochemical properties of the inhibitor.

While specific examples of 3-amino-3-aryloxetanes as potent and selective kinase inhibitors are still emerging in the public domain, related heterocyclic scaffolds have shown promise.[6][7] The general approach to evaluating these compounds as kinase inhibitors is outlined below.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of a substituted 3-amino-3-aryloxetane against a target protein kinase.

Materials:

-

Recombinant protein kinase

-

Peptide or protein substrate for the kinase

-

Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or a non-radioactive format with a corresponding detection method

-

Test compound (substituted 3-amino-3-aryloxetane)

-

Assay buffer (containing MgCl₂, DTT, etc.)

-

Kinase inhibitor of known potency (positive control)

-

DMSO (vehicle control)

-

96-well or 384-well assay plates

-

Filter-binding apparatus or other detection system (e.g., scintillation counter, fluorescence plate reader)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In the wells of the assay plate, add the assay buffer, the peptide/protein substrate, and the diluted test compound or control.

-

Initiate the kinase reaction by adding a solution of ATP (containing a tracer amount of radiolabeled ATP if using a radiometric assay) and the recombinant kinase.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays).

-

For radiometric assays, transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated radiolabeled ATP.

-

Quantify the amount of phosphorylated substrate using a scintillation counter. For non-radiometric assays, follow the manufacturer's protocol for the specific detection method (e.g., fluorescence, luminescence).

-

Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.

-

Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Diagram 1: General Workflow for Kinase Inhibition Assay

Caption: A streamlined workflow for determining the in vitro inhibitory activity of a compound against a target protein kinase.

Exploration as Modulators of G-Protein Coupled Receptors (GPCRs)

The conformational rigidity and three-dimensional nature of the 3-amino-3-aryloxetane scaffold also make it an intriguing candidate for the development of ligands for G-protein coupled receptors (GPCRs). The diverse substitution patterns possible on both the amino and aryl moieties allow for fine-tuning of the molecule's interactions with the complex binding pockets of these important drug targets.

Experimental Protocol: GPCR Functional Assay (cAMP Measurement)

Objective: To assess the ability of a substituted 3-amino-3-aryloxetane to modulate the activity of a Gαs- or Gαi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

A cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells)

-

A known agonist and/or antagonist for the target GPCR (positive controls)

-

Test compound (substituted 3-amino-3-aryloxetane)

-

Cell culture medium and supplements

-

A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Multi-well cell culture plates

-

Plate reader compatible with the chosen assay technology

Procedure:

-

Seed the cells expressing the target GPCR into multi-well plates and allow them to adhere and grow overnight.

-

Prepare a serial dilution of the test compound.

-

Remove the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Add the diluted test compound or controls to the appropriate wells.

-

To assess agonist activity, incubate the cells with the test compound for a specified time.

-

To assess antagonist activity, pre-incubate the cells with the test compound before adding a known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP detection assay as per the kit protocol.

-

Measure the signal on a compatible plate reader.

-

For agonists, plot the signal versus the logarithm of the test compound concentration and calculate the EC₅₀ value. For antagonists, plot the inhibition of the agonist response versus the logarithm of the test compound concentration and calculate the IC₅₀ value.

Diagram 2: Logic Flow for GPCR Activity Screening

Caption: A decision-making workflow for the identification and characterization of 3-amino-3-aryloxetanes as GPCR modulators.

Future Directions and Concluding Remarks

The substituted 3-amino-3-aryloxetane scaffold represents a compelling and underexplored area of medicinal chemistry. Its demonstrated utility as a benzamide bioisostere, coupled with its inherent potential to interact with key biological targets such as kinases and GPCRs, positions it as a valuable building block for the next generation of therapeutics.

As synthetic methodologies become more refined and our understanding of the SAR of this scaffold deepens, we can anticipate the emergence of novel drug candidates with improved efficacy, safety, and pharmacokinetic profiles. The protocols and insights provided in this guide are intended to serve as a catalyst for further research and innovation in this exciting field. The journey of the 3-amino-3-aryloxetane from a niche chemical entity to a privileged scaffold in drug discovery is well underway, and its full potential is only beginning to be realized.

References

-

Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. ACS Fall 2025, Poster Board #3163. [Link]

-

Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 2021, 12, 2333-2343. [Link]

- Compounds and compositions as protein kinase inhibitors.

-

Tools for GPCR drug discovery. Nature Reviews Drug Discovery, 2010, 9, 644–656. [Link]

-

The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 2025, 7(1), 6-9. [Link]

-

What is the role of bioisosterism in drug design? Patsnap Synapse, 2025. [Link]

-

Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Beilstein Journal of Organic Chemistry, 2011, 7, 1324–1329. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. Journal of Medicinal Chemistry, 2023, 66(15), 10195–10243. [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 2021, 10(4), 429. [Link]

-

Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 2012, 795, 127–141. [Link]

-

Three mechanistically distinct kinase assays compared: Measurement of intrinsic ATPase activity identified the most comprehensive set of ITK inhibitors. Journal of Biomolecular Screening, 2007, 12(2), 178-191. [Link]

-

Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. ResearchGate, 2025. [Link]

- Selective PI3K delta inhibitors.

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 2021, 26(21), 6463. [Link]

-

Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 2022, 27(19), 6659. [Link]

-

Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. Drug Discovery Today, 2024, 29(3), 103885. [Link]

-

Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology, 2012, 4(4), 265–280. [Link]

- GSK-3 inhibitors and uses thereof.

-

Patents In BindingDB. BindingDB. [Link]

-

Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. European Journal of Medicinal Chemistry, 2016, 123, 49-60. [Link]

- Aminoquinolones as GSK-3 inhibitors.

-

Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemistry, 2019, 93(9), 1345-1356. [Link]

-

Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition, 2021, 60(46), 24456-24460. [Link]

-

Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Molbank, 2021, 2021(2), M1204. [Link]

-

Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Research Explorer - The University of Manchester. [Link]

Sources

- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ctppc.org [ctppc.org]

- 4. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 5. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]

- 6. UA100846C2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 7. US10570142B2 - Selective PI3K delta inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to the Role of Oxetane Motifs in Drug Discovery and Medicinal Chemistry

Abstract

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, aimed at optimizing the multifaceted properties of drug candidates. Among these, the oxetane ring—a four-membered cyclic ether—has emerged from a niche curiosity to a validated and powerful tool in the drug discoverer's arsenal.[1][2] This guide provides a comprehensive technical overview of the oxetane motif, grounded in field-proven insights. We will explore its role as a versatile bioisostere, its profound impact on critical physicochemical and pharmacokinetic properties, prevalent synthetic strategies, and its successful application in clinical candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the "oxetane advantage" to overcome common challenges in drug design, such as poor solubility, metabolic instability, and off-target effects.

The Rise of the Oxetane: A Modern Bioisostere

Historically, the application of oxetanes in drug discovery was limited, partly due to perceived instability and synthetic challenges.[3][4] However, pioneering studies, notably from the Carreira group, systematically demonstrated that the 3,3-disubstituted oxetane motif is not only robust but also serves as an exceptional bioisosteric replacement for commonly used functional groups, particularly the gem-dimethyl and carbonyl groups.[1][2][5]

The rationale for this bioisosteric relationship is rooted in the unique structural and electronic properties of the oxetane ring. It is a compact, polar, sp³-rich, and three-dimensional scaffold that can profoundly influence a molecule's interaction with its biological target and its overall disposition in the body.[5][6][7]

-

gem-Dimethyl Isostere: The oxetane ring occupies a similar steric volume to a gem-dimethyl group but introduces polarity without the associated increase in lipophilicity.[2][3] This is a critical advantage for blocking metabolically labile C-H bonds—a common strategy to enhance metabolic stability—without the penalty of decreased aqueous solubility.[1][8]

-

Carbonyl Isostere: The oxetane shares a comparable dipole moment, hydrogen bond accepting capability, and lone pair orientation with a carbonyl group.[2][6] However, it is generally more resistant to metabolic reduction and can increase the three-dimensionality of the molecule, potentially leading to improved target engagement.[1][5]

Impact on Physicochemical and Pharmacokinetic (ADME) Properties

The introduction of an oxetane motif can predictably and profoundly alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[9] This strategic modulation is the primary driver for its widespread adoption in drug discovery programs.

Aqueous Solubility and Lipophilicity

A frequent hurdle in drug development is the poor aqueous solubility of highly lipophilic compounds, which can limit oral bioavailability. Replacing a gem-dimethyl group or other lipophilic moieties with an oxetane is a powerful strategy to mitigate this issue.[7] The polar oxygen atom of the oxetane acts as a hydrogen bond acceptor, improving interactions with water.[10]

Studies have shown that this substitution can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[3][11] This dramatic improvement is often accompanied by a desirable reduction in lipophilicity (LogD).[9]

| Property | Change upon Oxetane Introduction | Rationale & Impact on Drug Discovery |

| Aqueous Solubility | Significantly Increased [11] | The polar ether oxygen acts as a hydrogen bond acceptor. Improves potential for oral bioavailability and simplifies formulation. |

| Lipophilicity (LogD) | Typically Decreased [9] | The inherent polarity of the oxetane ring reduces overall lipophilicity. Can reduce off-target toxicity and improve overall drug-like properties. |

| pKa of Proximal Amines | Decreased [12] | The strong electron-withdrawing inductive effect of the oxetane oxygen lowers the basicity of nearby amines.[2] Crucial for avoiding hERG liability and tuning selectivity. |

Table 1: Summary of Physicochemical Property Modulation by Oxetane Incorporation.

Metabolic Stability

The oxetane ring is generally robust and can be used to block sites of metabolic oxidation.[9] The primary enzymes responsible for Phase I drug metabolism are the Cytochrome P450 (CYP450) family.[8] By replacing a metabolically vulnerable group (like a methyl or methylene group) with a stable oxetane, the metabolic "hotspot" is shielded, which can significantly increase the compound's half-life.[8]

Furthermore, the incorporation of an oxetane can redirect metabolism away from CYP450 pathways.[12][13] Some oxetanes can be hydrolyzed by microsomal epoxide hydrolase (mEH), which can be a more predictable and less variable metabolic pathway than CYP-mediated oxidation, potentially reducing the risk of drug-drug interactions.[13]

| Compound Pair | Moiety | Intrinsic Clearance (CLint) in HLM (µL/min/mg) | Fold Improvement |

| Compound A | gem-Dimethyl | 150 | - |

| Compound A-Oxa | Oxetane | 15 | 10x |

| Compound B | Carbonyl | 210 | - |

| Compound B-Oxa | Oxetane | 35 | 6x |

Table 2: Representative Comparison of Metabolic Stability in Human Liver Microsomes (HLM). Data is illustrative, based on trends reported in the literature.[8][14] A lower CLint value indicates greater metabolic stability.

Synthetic Methodologies: Accessing Oxetane-Containing Molecules

The increased demand for oxetanes in drug discovery has spurred significant innovation in their synthesis.[14] While a comprehensive review of all synthetic methods is beyond the scope of this guide, key strategies revolve around either the de novo construction of the four-membered ring or the derivatization of pre-formed oxetane building blocks.[15]

Key Synthetic Strategies:

-

Williamson Ether Synthesis: The most traditional approach involves an intramolecular cyclization of a 1,3-halohydrin or a related precursor with a leaving group at one end and a nucleophilic oxygen at the other.[14]

-

[2+2] Cycloadditions (Paternò–Büchi reaction): This photochemical reaction between a carbonyl compound and an alkene is a powerful, atom-economical method for constructing the oxetane ring.[15] Recent advances have enabled this reaction using visible light, making it more accessible and scalable.[16]

-

Derivatization of Building Blocks: A highly practical approach, especially in medicinal chemistry, is the use of commercially available oxetane building blocks, such as 3-oxetanone or 3-(hydroxymethyl)oxetane.[3][17] These can be readily incorporated into larger molecules using standard organic chemistry transformations.

Case Studies: Oxetanes in Clinical Development

The true validation of the oxetane motif lies in its successful application in drug candidates that have progressed to clinical trials. The FDA has approved several oxetane-containing drugs, most famously Paclitaxel (Taxol) and its derivatives, though in these natural products the ring's role is primarily structural.[6][18] More recently, a new wave of fully synthetic, oxetane-containing molecules has entered the clinic, where the oxetane was deliberately introduced to optimize drug-like properties.[1][5]

| Drug Candidate | Therapeutic Area | Role of the Oxetane Motif | Clinical Phase |

| Fenebrutinib | Multiple Sclerosis | Bruton's Tyrosine Kinase (BTK) inhibitor. The oxetane modulates the pKa of a nearby piperidine nitrogen to improve selectivity and reduce off-target effects.[12] | Phase III[5] |

| Ziresovir | Respiratory Syncytial Virus (RSV) | RSV L-protein inhibitor. The oxetane serves as a rigid, polar linker, contributing to potency and a favorable pharmacokinetic profile.[1][6] | Phase III[5] |

| Rilzabrutinib | Oncology / Immunology | BTK inhibitor. The oxetane was incorporated to reduce amine basicity, thereby improving physicochemical properties and reducing hERG inhibition risk.[12] | Approved[12] |

Table 3: Selected Oxetane-Containing Drugs in Clinical Development or Recently Approved.

The case of the BTK inhibitors Fenebrutinib and Rilzabrutinib is particularly instructive.[12] In these molecules, an oxetane is placed adjacent to a basic amine. The powerful inductive electron-withdrawing effect of the oxetane's oxygen atom significantly reduces the pKa of the amine.[2] This modulation is a sophisticated tactic to minimize interactions with off-targets like the hERG potassium channel, a common cause of cardiac toxicity, while maintaining or improving on-target activity and overall drug-like properties.[12]

Experimental Protocol: In Vitro Microsomal Stability Assay

To provide a self-validating system for the claims of enhanced metabolic stability, the following protocol outlines a standard procedure for assessing a compound's stability in the presence of liver microsomes.

Objective: To determine the rate of metabolism of an oxetane-containing compound and its non-oxetane analog by measuring its disappearance over time when incubated with human liver microsomes (HLM).

Materials:

-

Test compounds (Oxetane and non-oxetane analog), 10 mM in DMSO

-

Human Liver Microsomes (pooled), 20 mg/mL

-

NADPH regenerating system (e.g., GOLDPak™)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile with internal standard (e.g., 100 nM Tolbutamide) for quenching

-

Positive control compound (e.g., Verapamil, 1 µM)

-

96-well incubation plate and collection plate

-

LC-MS/MS system

Methodology:

-

Preparation of Incubation Mixture:

-

In a 96-well plate, add 98 µL of 0.1 M phosphate buffer (pH 7.4) to each well.

-

Add 1 µL of the 10 mM test compound stock solution to achieve a final substrate concentration of 1 µM (after all additions). Mix gently.

-

Pre-warm the plate at 37°C for 5 minutes.

-

-

Initiation of Metabolic Reaction:

-

Prepare the HLM/NADPH master mix. For a final HLM concentration of 0.5 mg/mL, combine the appropriate volumes of HLM, NADPH regenerating system, and buffer.

-

Initiate the reaction by adding 100 µL of the HLM/NADPH master mix to the wells. The final volume will be 200 µL.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction.

-

To quench, transfer 50 µL of the incubation mixture to a collection plate containing 150 µL of ice-cold acetonitrile with the internal standard.

-

-

Sample Processing and Analysis:

-

Seal the collection plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression line is the elimination rate constant (k).

-

Calculate the half-life (t₁/₂) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t₁/₂) / (mg/mL microsomal protein).

-

Conclusion and Future Directions

The oxetane scaffold has transitioned from an academic curiosity to a validated and valuable motif in modern drug discovery.[2] Its ability to serve as a polar, metabolically robust isostere for gem-dimethyl and carbonyl groups provides medicinal chemists with a powerful tool to solve common ADME and physicochemical property challenges.[1][3] The strategic introduction of an oxetane can simultaneously enhance aqueous solubility, improve metabolic stability, and fine-tune the basicity of proximal amines, leading to compounds with superior drug-like profiles.[1][2] As synthetic accessibility continues to improve and our understanding of its structure-property relationships deepens, the application of the oxetane motif is set to expand, enabling the development of the next generation of safer and more effective therapeutics.

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1836-1846. [Link]

-

Jahan, A., & Lee, Y. R. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]

-

Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. [Link]

-

Jahan, A., & Lee, Y. R. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

-

Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. [Link]

-

Kaplan, M., & Jamison, T. F. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 1786-1823. [Link]

-

Rhae, P. (2020). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 11(8), 175-187. [Link]

-

Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709. [Link]

-

Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. [Link]

-

Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

-

Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. PubMed Central. [Link]

-

Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. PubMed. [Link]

-

Lee, S., & Jamison, T. F. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 16049-16054. [Link]

-

Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ResearchGate. [Link]

-

American Chemical Society. (2025). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. ACS Fall 2025. [Link]

-

S. J. D., et al. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Organic Chemistry, 83(15), 7899-7913. [Link]

-

Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

-

Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 16. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to 3-Boc-amino-3-(4-cyanophenyl)oxetane: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Boc-amino-3-(4-cyanophenyl)oxetane, a promising but under-documented building block in medicinal chemistry. We will delve into the strategic importance of the oxetane motif, propose a robust synthetic pathway for the title compound, and explore its potential applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical scaffolds to address complex biological targets.

The Ascendancy of the Oxetane Motif in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural curiosity to a highly valued scaffold in contemporary drug design.[1] Its growing popularity stems from a unique combination of physicochemical properties that can favorably modulate a drug candidate's profile.[2] Unlike its more flexible five- and six-membered counterparts, the oxetane ring is relatively planar and rigid.[3] This conformational constraint can be advantageous in optimizing ligand-receptor interactions.

One of the most powerful applications of the oxetane ring is as a bioisostere for commonly employed functional groups, such as gem-dimethyl and carbonyl groups.[1][4] The substitution of a gem-dimethyl group with an oxetane can introduce polarity and improve aqueous solubility, a critical parameter for oral bioavailability.[1] As a carbonyl surrogate, the oxetane can enhance metabolic stability while maintaining key hydrogen bonding interactions.[5] Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can lower the basicity (pKa) of adjacent amines, a useful tactic for mitigating off-target effects, such as hERG channel inhibition.[1]

The value of this scaffold is underscored by its presence in several FDA-approved drugs, including the anticancer agent paclitaxel (Taxol®) and its derivatives.[3] The increasing number of oxetane-containing molecules entering clinical trials further solidifies its role as a key component of the modern medicinal chemist's toolkit.[4]

Proposed Synthesis of this compound

While direct literature on the synthesis of this compound is sparse, a viable and scalable synthetic route can be rationally designed based on established methodologies for the preparation of 3,3-disubstituted oxetanes.[6][7] The proposed pathway commences from the commercially available oxetan-3-one and employs a modified Strecker synthesis, followed by Boc protection.

Synthetic Scheme

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

A Comprehensive Spectroscopic and Structural Elucidation Guide for 3-Boc-amino-3-(4-cyanophenyl)oxetane

Abstract

This technical guide provides a detailed spectroscopic characterization profile for the novel compound, 3-Boc-amino-3-(4-cyanophenyl)oxetane. Oxetane-containing molecules are of significant interest in medicinal chemistry and drug development due to their unique properties as bioisosteres and their ability to improve physicochemical characteristics of lead compounds.[1][2] This document serves as an in-depth reference for researchers, chemists, and drug development professionals, outlining the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the rationale behind the expected spectral features and providing robust, self-validating experimental protocols, this guide aims to facilitate the unambiguous identification and quality control of this important synthetic building block.

Molecular Structure and Functional Group Analysis

The structural integrity of this compound is predicated on the precise arrangement of its three core components: the strained oxetane ring, the bulky tert-butyloxycarbonyl (Boc) protecting group, and the electronically distinct 4-cyanophenyl substituent. Understanding these individual components is paramount for the accurate interpretation of the spectroscopic data.

-

Oxetane Ring: A four-membered heterocyclic ether. Its strained nature influences the chemical shifts of its methylene protons and carbons. It is known to act as a hydrogen bond acceptor, potentially improving solubility.[1]

-

Boc-Amino Group: A common amine protecting group. It gives rise to highly characteristic signals in both NMR (a sharp singlet for the nine tert-butyl protons) and IR (N-H and C=O stretching bands) spectra.

-

4-Cyanophenyl Group: An aromatic ring substituted with an electron-withdrawing nitrile group. This creates a distinct AA'BB' splitting pattern in the aromatic region of the ¹H NMR spectrum and a sharp, characteristic C≡N stretching band in the IR spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The predicted spectra are based on the analysis of structurally similar compounds reported in the literature.[1][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides a clear map of the molecule's hydrogen framework. The expected signals in a suitable solvent like CDCl₃ or DMSO-d₆ are summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~7.70 | Doublet (d) | 2H | Aromatic (H-3', H-5') | These protons are ortho to the electron-withdrawing cyano group, leading to a significant downfield shift. They appear as one half of a characteristic AA'BB' system. |

| ~7.50 | Doublet (d) | 2H | Aromatic (H-2', H-6') | These protons are meta to the cyano group and ortho to the oxetane-substituted carbon. They form the other half of the AA'BB' system. |

| ~5.50 | Broad Singlet (br s) | 1H | N-H (Amide) | The chemical shift of the amide proton is variable and depends on concentration and solvent. It is expected to be a broad singlet due to quadrupole coupling with the nitrogen atom.[3] |

| ~4.90 | Doublet (d) | 2H | Oxetane (C2-H, C4-H) | The diastereotopic methylene protons of the oxetane ring are expected to appear as two distinct signals. This set represents two of the four protons, coupled to the other two. The specific shifts for oxetane protons are typically in the 4.5-5.0 ppm range.[1] |

| ~4.70 | Doublet (d) | 2H | Oxetane (C2-H, C4-H) | This is the second set of diastereotopic methylene protons of the oxetane ring. |

| 1.45 | Singlet (s) | 9H | tert-butyl (-C(CH₃)₃) | The nine equivalent protons of the Boc group produce a strong, sharp singlet, which is a hallmark of this protecting group and serves as an excellent internal reference for integration.[3] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon skeleton and the presence of key functional groups.

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~154.0 | Carbonyl (Boc C=O) | The carbamate carbonyl carbon is typically found in this region. |

| ~148.0 | Aromatic (C-1') | The ipso-carbon attached to the oxetane ring. |

| ~132.5 | Aromatic (C-3', C-5') | Aromatic carbons ortho to the cyano group. |

| ~127.0 | Aromatic (C-2', C-6') | Aromatic carbons meta to the cyano group. |

| ~118.5 | Nitrile (-C≡N) | The carbon of the cyano group has a characteristic shift in this region.[4] |

| ~111.0 | Aromatic (C-4') | The ipso-carbon attached to the cyano group. |

| ~80.0 | Quaternary C (Boc -C(CH₃)₃) | The quaternary carbon of the tert-butyl group. |

| ~78.0 | Oxetane (C-2, C-4) | The methylene carbons of the oxetane ring are significantly deshielded by the adjacent oxygen atom.[2] |

| ~58.0 | Quaternary C (Oxetane C-3) | The sp³ quaternary carbon at the junction of the oxetane ring, the phenyl ring, and the amino group. Its chemical shift is influenced by all three substituents. |

| ~28.3 | tert-butyl (-C(CH₃)₃) | The three equivalent methyl carbons of the Boc group give a strong signal, another characteristic feature of this protecting group.[5] |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following protocol is recommended.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

-

Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to achieve good signal dispersion, especially in the aromatic and oxetane regions.

-

¹H NMR Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a standard single-pulse ¹H spectrum with a 30° or 45° pulse angle.

-

Set the spectral width to cover a range from -1 to 10 ppm.

-

Use a relaxation delay (d1) of at least 2 seconds to allow for adequate T1 relaxation.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel and perform tuning and shimming.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive.

-

-

Data Processing: Apply an exponential multiplication (line broadening) factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the spectra manually. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule. The data is typically acquired using an Attenuated Total Reflectance (ATR) accessory for solid samples.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale & Causality |

| ~3350 | Medium | N-H Stretch (Amide) | This band corresponds to the stretching vibration of the N-H bond in the carbamate linkage. Its position and broadness can be influenced by hydrogen bonding.[1] |

| ~2980, 2930 | Medium | C-H Stretch (Aliphatic) | These bands are due to the symmetric and asymmetric stretching of the C-H bonds in the tert-butyl and oxetane groups. |

| ~2230 | Sharp, Strong | C≡N Stretch (Nitrile) | The nitrile group gives a very characteristic sharp and strong absorption in this region, which is often free of other signals, making it a powerful diagnostic peak.[4][6] |

| ~1700 | Strong | C=O Stretch (Carbamate) | This strong absorption is due to the carbonyl stretching vibration of the Boc protecting group. It is one of the most intense bands in the spectrum.[7] |

| ~1510 | Strong | N-H Bend (Amide II) | This band, characteristic of secondary amides, arises from a combination of N-H bending and C-N stretching vibrations.[7] |

| ~1160, 950 | Strong | C-O Stretch (Oxetane & Carbamate) | These strong bands are associated with the C-O-C stretching vibrations of the oxetane ether and the C-O bonds of the carbamate group. The oxetane ring strain may result in a characteristic absorption pattern. |

Experimental Protocol for IR Spectroscopy (ATR)

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty accessory.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound. Electrospray Ionization (ESI) is the preferred method for this type of molecule.

Predicted Mass and Fragmentation

-

Molecular Formula: C₁₇H₂₂N₂O₃

-

Monoisotopic Mass: 318.1630 g/mol

-

Expected Ions (ESI+):

-

[M+H]⁺: 319.1703

-

[M+Na]⁺: 341.1522

-

-

Key Fragmentation Pattern: A hallmark of Boc-protected amines is the facile loss of the Boc group or components thereof under MS conditions.

-

Loss of isobutylene: [M+H - 56]⁺ = 263.1077. This corresponds to the loss of C₄H₈, leaving a protonated carbamic acid intermediate which can then decarboxylate.

-

Loss of the entire Boc group: [M+H - 100]⁺ = 219.0788. This corresponds to the loss of C₅H₈O₂, resulting in the protonated 3-amino-3-(4-cyanophenyl)oxetane. This is often a major fragment ion.

-

Experimental Protocol for HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

-

Instrumentation: Use an ESI Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution analysis.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

ESI Source Parameters:

-

Operate in positive ion mode.

-

Set the capillary voltage to an appropriate value (e.g., 3.5-4.5 kV).

-

Optimize nebulizer gas pressure and drying gas flow rate and temperature to achieve a stable spray and efficient desolvation.

-

-

Mass Analysis: Acquire data over a mass range of m/z 100-500. Use an internal calibrant (lock mass) to ensure high mass accuracy (< 5 ppm).

-

Data Analysis: Process the spectrum to identify the protonated molecular ion [M+H]⁺ and/or the sodium adduct [M+Na]⁺. Compare the measured exact mass to the theoretical mass to confirm the elemental composition. Analyze the MS/MS spectrum (if acquired) to confirm the predicted fragmentation patterns.

Integrated Spectroscopic Workflow for Structural Confirmation

The confident identification of this compound requires an integrated approach where data from all three spectroscopic techniques are correlated. The following workflow ensures a comprehensive and self-validating analysis.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic profile of this compound is highly distinctive. The combination of the characteristic oxetane proton signals, the intense 9H singlet of the Boc group, and the AA'BB' system of the 4-cyanophenyl ring in ¹H NMR provides a definitive fingerprint. This is corroborated by the presence of key functional group absorptions in the IR spectrum, notably the sharp nitrile stretch at ~2230 cm⁻¹ and the strong carbamate carbonyl at ~1700 cm⁻¹. Finally, HRMS confirms the elemental composition with high accuracy, and the predictable fragmentation pattern involving the loss of the Boc group provides ultimate structural verification. This guide provides the foundational data and protocols necessary for the confident synthesis and application of this valuable chemical entity in research and development.

References

- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.

-

Zhang, L., et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. National Center for Biotechnology Information. Available at: [Link]

- The Royal Society of Chemistry. (n.d.). †Electronic Supplementary Information (ESI).

-

Pérez-Jaramillo, R., et al. (2023). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. Available at: [Link]

-

PubChem. (n.d.). (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-cyanophenyl)propanoic acid. Available at: [Link]

-

Faust, A., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

-

Patil, S. A., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. Available at: [Link]

-

Pérez-Jaramillo, R., et al. (2023). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available at: [Link]

-

Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. Available at: [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Conformational analysis of 3,3-disubstituted oxetanes

An In-depth Technical Guide: Conformational Analysis of 3,3-Disubstituted Oxetanes: From First Principles to Drug Design Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3,3-disubstituted oxetane motif has rapidly emerged from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Valued for its ability to act as a polar, three-dimensional, and metabolically robust isostere for gem-dimethyl and carbonyl groups, its incorporation into drug candidates often yields significant improvements in physicochemical and pharmacokinetic properties.[1][2] However, the full potential of this scaffold can only be realized through a deep understanding of its three-dimensional structure. The conformation of the strained four-membered ring is not static; it exists in a dynamic equilibrium that is critically influenced by the nature of its substituents. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for the conformational analysis of 3,3-disubstituted oxetanes. We will delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, explore the predictive power of computational chemistry, and present integrated workflows designed to provide a holistic view of the conformational landscape, empowering researchers to rationally design the next generation of oxetane-containing therapeutics.

Part 1: The Strategic Role of 3,3-Disubstituted Oxetanes in Drug Discovery

The Ascendance of Saturated Heterocycles

The drive to explore novel chemical space and escape the "flatland" of aromatic, sp²-rich compounds has led to a renaissance in the use of small, saturated heterocycles in drug design.[1] These motifs introduce three-dimensionality, which can lead to enhanced target selectivity and improved physicochemical properties such as aqueous solubility.[1][3] Among these scaffolds, the oxetane ring has garnered significant interest due to its unique combination of stability and polarity.[2]

The 3,3-Disubstituted Oxetane: A Multifunctional Bioisostere

The strategic placement of two substituents on the C3 position of the oxetane ring is particularly advantageous as it avoids the introduction of a new stereocenter, simplifying synthesis and analysis.[4] Initially popularized as a metabolically stable replacement for the gem-dimethyl group, 3,3-disubstituted oxetanes were shown to block sites of oxidative metabolism without the associated penalty of increased lipophilicity.[2][5]

Furthermore, the oxetane ring serves as an effective carbonyl group isostere. It mimics the polarity, hydrogen-bond accepting capability, and spatial arrangement of oxygen lone pairs of a ketone or ester, but is stable against nucleophilic attack or enolization-based epimerization.[5][6]

The Critical Impact of Conformation on Molecular Properties

The therapeutic success of an oxetane-containing molecule is inextricably linked to its three-dimensional structure. The inherent strain of the four-membered ring forces it into a non-planar, or "puckered," conformation.[5][7] This puckering dictates the spatial orientation of the substituents and the molecule as a whole, which directly influences:

-

Target Binding: A rigidified, well-defined conformation can act as a "conformational lock," pre-organizing the molecule for optimal interaction with a protein binding pocket, thereby enhancing potency and selectivity.[3][5][8]

-

Physicochemical Properties: The conformation affects the molecule's solvent-accessible surface area and dipole moment, influencing properties like solubility and membrane permeability.

-

Pharmacokinetics: The electron-withdrawing effect of the oxetane oxygen can lower the pKa of adjacent basic amines, a phenomenon modulated by the ring's geometry.[1][5] This can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Part 2: Theoretical Foundations of Oxetane Conformation

The Puckered Ring: A Balance of Forces

Unlike an idealized planar square, the oxetane ring puckers to relieve torsional strain arising from eclipsing interactions between adjacent C-H bonds.[5] While the presence of the oxygen heteroatom reduces gauche interactions compared to cyclobutane, leading to a smaller puckering angle in the unsubstituted parent ring (approx. 8.7-10.7°), the structure is decidedly non-planar.[5][6][9]

The Double-Well Potential Energy Surface

The puckering of the oxetane ring is not a static state but a dynamic, low-frequency vibration.[10] This motion can be described by a double-well potential energy curve, where the two energy minima correspond to two equivalent puckered conformers (point group Cs). These conformers interconvert via a higher-energy planar transition state (point group C₂ᵥ).[10] The energy barrier for this interconversion is very low, meaning that at room temperature, the ring is in constant, rapid fluctuation.[10]

Caption: Double-well potential energy diagram for oxetane ring puckering.

The Influence of 3,3-Disubstitution

Introducing two substituents at the C3 position dramatically alters the conformational landscape. The steric bulk of the substituents increases the 1,3-diaxial interactions in the puckered forms and the eclipsing strain in the planar form. This generally leads to a more pronounced puckering angle to minimize these unfavorable interactions.[5][7] The specific electronic and steric properties of the substituents (e.g., fluoroalkyl vs. aryl groups) will fine-tune the depth of the potential wells and the height of the interconversion barrier.[11]